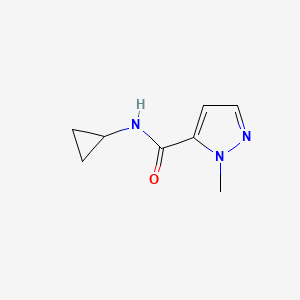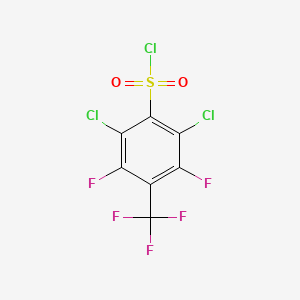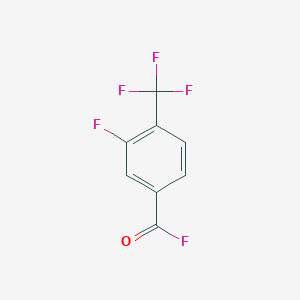
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, also known as 4,5-DFTBF, is an organic compound with the molecular formula C7H3F5O2. It is a colorless liquid that is soluble in water and miscible with organic solvents. 4,5-DFTBF is a fluorinated benzoyl fluoride derivative and has been used as a reagent in a variety of chemical reactions. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is not completely understood. However, it is believed that 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% acts as a Lewis acid and is capable of forming strong hydrogen bonds with other molecules. This allows it to act as a catalyst in the synthesis of various compounds. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% can act as an anion-trapping agent, allowing it to act as a reagent in the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% have not been extensively studied. However, it has been shown to be non-toxic and non-irritating when used in the laboratory. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has been shown to be an effective reagent in the synthesis of fluorinated compounds, which can be used in the development of new drugs and other compounds.
Advantages and Limitations for Lab Experiments
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is non-toxic and non-irritating, making it safe to use in the laboratory. However, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is a highly reactive compound and can undergo reactions with other compounds in the laboratory. This can lead to unwanted side reactions and should be taken into consideration when using 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% in laboratory experiments.
Future Directions
There are several potential future directions for the use of 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% in scientific research. It could be used as a reagent in the synthesis of other fluorinated compounds, such as fluorinated peptides, polymers, and pharmaceuticals. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% could be used as a catalyst in the synthesis of polymers and other compounds. It could also be used in the development of new drugs and other compounds. Finally, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Synthesis Methods
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% is synthesized via a two-step process. The first step involves the reaction of 4,5-difluorobenzoyl chloride (4,5-DFBC) with trifluoromethanesulfonic acid (TFSA) in anhydrous acetonitrile. This reaction yields the 4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride product. The second step involves the reaction of the 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% with a suitable base in anhydrous acetonitrile to form the desired product.
Scientific Research Applications
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of compounds for pharmaceuticals, pesticides, and other organic compounds. In addition, 4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride, 90% has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of fluorinated compounds. It has also been used in the synthesis of fluorinated peptides and in the synthesis of fluorinated polymers.
properties
IUPAC Name |
4,5-difluoro-2-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-5-1-3(7(11)15)4(2-6(5)10)8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWMYOPRFSWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C(F)(F)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-(trifluoromethyl)benzoyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)




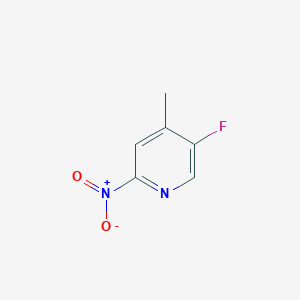

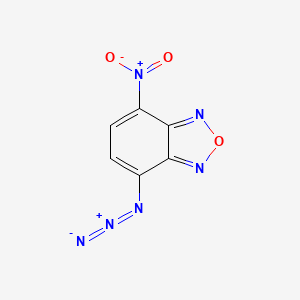
![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)
